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Compound of Interest

Compound Name: 3-Ethoxy-4-propoxybenzaldehyde

Cat. No.: B442570

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analytical comparison of 3-Ethoxy-4-propoxybenzaldehyde
with two structurally similar alternatives: 3-Ethoxy-4-methoxybenzaldehyde (O-Ethylisovanillin)
and 3,4-Dimethoxybenzaldehyde (Veratraldehyde). The information presented is intended to
support research and development activities by offering a comprehensive overview of their
physicochemical and spectroscopic properties.

Physicochemical Properties: A Comparative
Analysis

A summary of the key physicochemical properties of 3-Ethoxy-4-propoxybenzaldehyde and
its alternatives is presented below. This data is crucial for understanding the physical behavior
of these compounds, which can influence their handling, formulation, and application in various
experimental settings.
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3-Ethoxy-4-

3-Ethoxy-4-

3,4-
Dimethoxybenzald

Property propoxybenzaldeh methoxybenzaldeh hvd
ehyde
yde yde v
(Veratraldehyde)
CAS Number 350988-41-9[1] 1131-52-8[2][3] 120-14-9[4]
Molecular Formula C12H1603[1] C10H1203[2][3] C9H1003[4]

Molecular Weight 208.26 g/mol [1] 180.20 g/mol [2][3] 166.17 g/mol [4]
) White to pale yellow
N White to tan powder )
Appearance Not specified crystalline
or chunks[2] ]
solid/powder[4]
Melting Point Not specified 51-53 °C[2][5] 40-45 °C[4][6]
Boiling Point Not specified 155 °C at 10 mmHg[2] 281 °C[4][6]
Slightly soluble in cold
N - Soluble in organic water; soluble in hot
Solubility Not specified

solvents[2]

water and organic

solvents[4]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the

identity and purity of chemical compounds. While specific spectroscopic data for 3-Ethoxy-4-

propoxybenzaldehyde is not readily available in public databases, the following sections

outline the expected spectral features based on its chemical structure and provide data for the

comparative compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum of 3-Ethoxy-4-propoxybenzaldehyde is expected to

show distinct signals corresponding to the aldehyde proton (around 9.8 ppm), aromatic protons

(in the range of 6.9-7.8 ppm), and the protons of the ethoxy and propoxy groups (in the upfield

region, approximately 1.0-4.2 ppm). The splitting patterns and integration of these signals

would confirm the substitution pattern on the benzene ring and the structure of the alkoxy side

chains.
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13C NMR: The carbon NMR spectrum would provide information on the number of non-
equivalent carbon atoms. Key signals would include the carbonyl carbon of the aldehyde group
(around 190 ppm), aromatic carbons, and the carbons of the ethoxy and propoxy groups.

» 1H NMR Data for 3-Ethoxy-4-methoxybenzaldehyde: Spectral data is available and typically
recorded in CDCls.[7]

e 1H and 3C NMR Data for Veratraldehyde: Spectral data is available, often recorded in
CDCls.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde is characterized by several key absorption bands.
For 3-Ethoxy-4-propoxybenzaldehyde, the following are anticipated:

e C=0 Stretch: A strong absorption band around 1685-1705 cm™1, characteristic of an
aromatic aldehyde.[10][11]

e C-H Stretch (Aldehyde): Two weak bands around 2720 cm~t and 2820 cm~1.[11]
e C-O Stretch (Ethers): Strong bands in the region of 1260-1000 cm~1.

e Aromatic C-H Stretch: Bands above 3000 cm~1.

e Aromatic C=C Stretch: Bands in the 1600-1450 cm~1 region.

IR Data for 3-Ethoxy-4-methoxybenzaldehyde: Available as a KBr disc or nujol mull
spectrum.[12][13]

IR Data for Veratraldehyde: Available, with spectra taken as a KBr disc, nujol mull, or in
CCla/CS2 solution.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 3-Ethoxy-4-propoxybenzaldehyde, the molecular ion peak (M+) would be
observed at m/z 208. The fragmentation pattern would likely involve the loss of the aldehyde
group, as well as cleavage of the ethoxy and propoxy side chains.
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e Mass Spectrometry Data for 3-Ethoxy-4-methoxybenzaldehyde: Electron ionization mass
spectrum data is available.[16]

» Mass Spectrometry Data for Veratraldehyde: Electron ionization mass spectrum data is
available.[9][17]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the
characterization of benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of the benzaldehyde sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry vial.

o Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

o Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for
detection.[18]

e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity for sharp, symmetrical peaks.[18]
o Data Acquisition (*H NMR):

o Set the pulse angle (typically 30° or 45°).

o Set the acquisition time (usually 2-4 seconds).
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o Set a relaxation delay of 1-5 seconds.

o Acquire a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio.[18]

» Data Processing:

o

Apply a Fourier transform to the Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the TMS peak at O ppm.

[e]

Integrate the peaks to determine the relative number of protons.

o

Analyze splitting patterns and measure coupling constants (J) in Hertz (Hz).[18]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Place a small amount of the solid sample directly onto the ATR crystal.
e Instrument Setup:

o Ensure the ATR crystal is clean before and after sample analysis.

o Collect a background spectrum of the empty ATR crystal.
o Data Acquisition:

o Press the sample firmly against the crystal using the pressure clamp to ensure good
contact.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm1).

o Data Processing:
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o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such
as dichloromethane or ethyl acetate.

e Instrument Setup:

[¢]

Install an appropriate GC column (e.g., a non-polar or medium-polarity column).

o Set the GC oven temperature program. A typical program might start at a low temperature
(e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250
°C) to ensure elution of the compound.

o Set the injector temperature and the transfer line temperature to the mass spectrometer.

[¢]

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).

o Data Acquisition:

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The GC will separate the components of the sample, and the mass spectrometer will
record the mass spectrum of the eluting compounds.

» Data Processing:

o Analyze the resulting chromatogram to determine the retention time of the compound.

o Analyze the mass spectrum corresponding to the chromatographic peak to identify the
molecular ion and characteristic fragment ions.
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Visualizing Analytical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate a typical analytical
workflow for compound characterization and a conceptual diagram of structure-activity
relationships relevant to drug development.
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Caption: Analytical workflow for the synthesis, purification, and characterization of 3-Ethoxy-4-
propoxybenzaldehyde.
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Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies in drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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